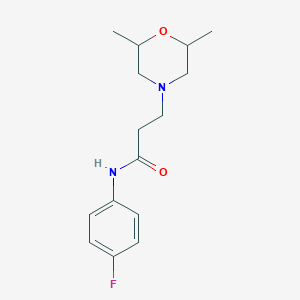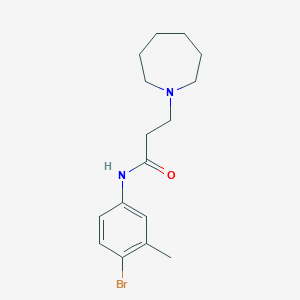
3-(azepan-1-yl)-N-(4-bromo-3-methylphenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(azepan-1-yl)-N-(4-bromo-3-methylphenyl)propanamide is an organic compound characterized by the presence of an azepane ring, a brominated aromatic ring, and a propanamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azepan-1-yl)-N-(4-bromo-3-methylphenyl)propanamide typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Bromination of the Aromatic Ring:
Amidation Reaction: The final step involves the formation of the amide bond. This can be done by reacting the brominated aromatic amine with a propanoyl chloride derivative under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azepane ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the brominated aromatic ring or the amide group, potentially yielding dehalogenated or reduced amide products.
Substitution: The bromine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically employ reagents such as sodium azide (NaN₃) or thiourea under basic or neutral conditions.
Major Products
Oxidation: Oxidized derivatives of the azepane ring.
Reduction: Dehalogenated aromatic compounds or reduced amides.
Substitution: Aromatic compounds with various substituents replacing the bromine atom.
科学研究应用
Chemistry
In chemistry, 3-(azepan-1-yl)-N-(4-bromo-3-methylphenyl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used to study the effects of azepane-containing molecules on biological systems. It may serve as a model compound for investigating the interactions between small molecules and biological macromolecules.
Medicine
In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It may be investigated for its activity as a therapeutic agent, particularly in the context of neurological or psychiatric disorders.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals or pharmaceuticals.
作用机制
The mechanism of action of 3-(azepan-1-yl)-N-(4-bromo-3-methylphenyl)propanamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its azepane ring and brominated aromatic moiety. These interactions may modulate the activity of these targets, leading to various biological effects.
相似化合物的比较
Similar Compounds
3-(1-Azepanyl)-N-(4-chloro-3-methylphenyl)propanamide: Similar structure but with a chlorine atom instead of bromine.
3-(1-Azepanyl)-N-(4-fluoro-3-methylphenyl)propanamide: Similar structure but with a fluorine atom instead of bromine.
3-(1-Azepanyl)-N-(4-iodo-3-methylphenyl)propanamide: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The uniqueness of 3-(azepan-1-yl)-N-(4-bromo-3-methylphenyl)propanamide lies in its specific combination of an azepane ring and a brominated aromatic ring. This combination imparts distinct chemical and biological properties that may not be present in similar compounds with different halogen substitutions. The bromine atom, in particular, can influence the compound’s reactivity and interactions with biological targets.
属性
分子式 |
C16H23BrN2O |
|---|---|
分子量 |
339.27 g/mol |
IUPAC 名称 |
3-(azepan-1-yl)-N-(4-bromo-3-methylphenyl)propanamide |
InChI |
InChI=1S/C16H23BrN2O/c1-13-12-14(6-7-15(13)17)18-16(20)8-11-19-9-4-2-3-5-10-19/h6-7,12H,2-5,8-11H2,1H3,(H,18,20) |
InChI 键 |
XVQRNGIMMISOSA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)NC(=O)CCN2CCCCCC2)Br |
规范 SMILES |
CC1=C(C=CC(=C1)NC(=O)CCN2CCCCCC2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


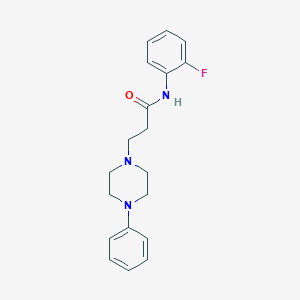
![N-(2-fluorophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B248046.png)
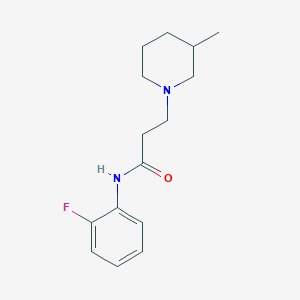
![3-[(cyclopropylmethyl)(propyl)amino]-N-(2-fluorophenyl)propanamide](/img/structure/B248050.png)
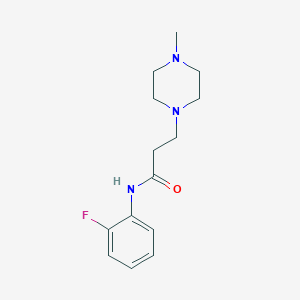
![3-[butyl(methyl)amino]-N-(2-fluorophenyl)propanamide](/img/structure/B248053.png)
![3-[benzyl(methyl)amino]-N-(2-fluorophenyl)propanamide](/img/structure/B248054.png)
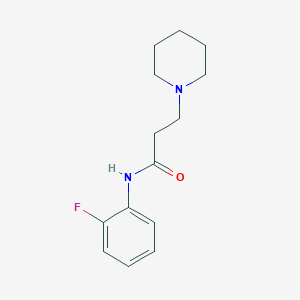
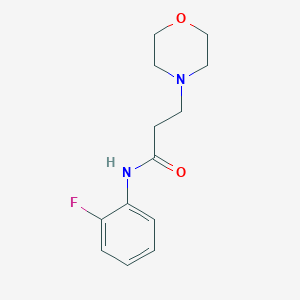

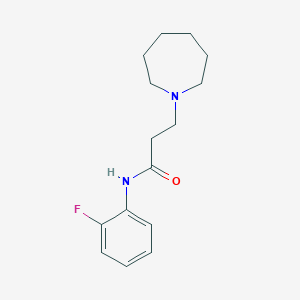
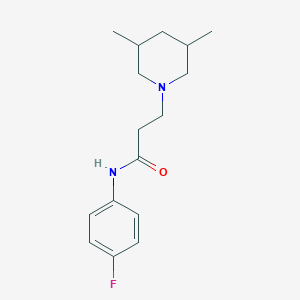
![3-[benzyl(ethyl)amino]-N-(4-fluorophenyl)propanamide](/img/structure/B248060.png)
